

# Technical Guide: Spectroscopic Data of Cycloheptyl Isocyanide

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## Compound of Interest

Compound Name: Cycloheptyl isocyanide

CAS No.: 134420-07-8

Cat. No.: B1620641

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## Compound Identity:

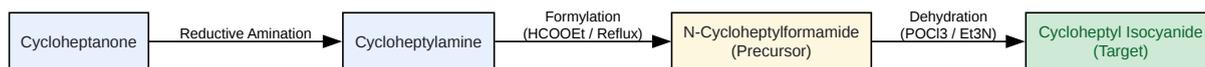
- IUPAC Name: Isocyanocycloheptane[1][2][3]
- CAS Number: 134420-07-8 (Note: Often chemically indexed alongside cyclohexyl analogs; verify specific lot analysis).
- Molecular Formula: C  
H  
N[1][4]
- Molecular Weight: 123.20 g/mol [4]
- Appearance: Colorless liquid with a characteristic, pungent "stench" odor typical of isocyanides.

## Synthesis & Structural Context

To interpret the spectra accurately, one must understand the synthetic origin. **Cycloheptyl isocyanide** is typically generated via the dehydration of N-cycloheptylformamide. Impurities in the spectra often stem from the precursor formamide or the dehydration reagents (e.g., POCl

, Burgess reagent).

## Synthesis Workflow (DOT Visualization)



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Figure 1: Standard synthetic pathway. Spectral analysis must confirm the disappearance of the formamide carbonyl stretch and N-H signals.

## Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most immediate confirmation of the isocyanide functionality. The functional group exhibits a distinct dipole change, resulting in a sharp, high-intensity peak in the triple-bond region.

### Key Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Isocyanide (-N≡C)	2130 – 2145	Strong/Sharp	Characteristic -NC stretching vibration. Distinct from nitriles (-CN) which appear higher (~2250 cm <sup>-1</sup> ).
C-H (sp <sup>3</sup> )	2930, 2860	Medium	Cycloheptyl ring C-H asymmetric and symmetric stretching.
Fingerprint	1450 - 1460	Medium	CH scissoring/bending of the cycloheptane ring.

Diagnostic Note: If a broad peak appears around 3300 cm

(N-H stretch) or a strong peak at 1660-1690 cm

(C=O stretch), the sample contains unreacted N-cycloheptylformamide.

## Nuclear Magnetic Resonance (NMR)

NMR data for **cycloheptyl isocyanide** is characterized by the unique coupling of the isocyanide nitrogen (

N, spin 1) to the adjacent carbon, often broadening signals or creating triplets in

C NMR.

## H NMR (Proton NMR)

Solvent: CDCl<sub>3</sub>

(7.26 ppm reference)

Shift ( , ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
3.60 – 3.75	Multiplet (tt)	1H	-CH	The proton on the carbon attached to the isocyanide group. Deshielded by the electronegative nitrogen.
1.90 – 1.45	Multiplet	12H	Ring CH	The cycloheptyl ring protons appear as a complex envelope due to rapid conformational flipping.

## C NMR (Carbon NMR)

Solvent: CDCl<sub>3</sub>

(77.16 ppm reference)

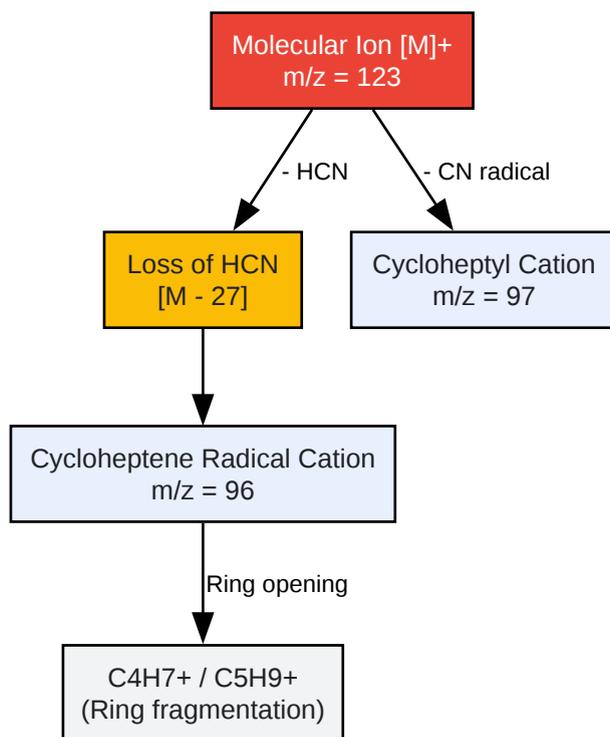
Shift ( , ppm)	Signal Type	Assignment	Notes
156.0 – 158.0	Triplet (1:1:1)	-N≡C	The isocyanide carbon. It appears as a triplet due to coupling (~5-7 Hz). This is the definitive carbon signal.
53.5 – 54.5	Singlet	-CH	The ring carbon attached to the nitrogen.
36.0 – 37.0	Singlet	-CH	Ring carbons adjacent to the -position.
27.5 – 28.5	Singlet	-CH	Ring carbons.
25.0 – 26.0	Singlet	-CH	Distal ring carbons.

## Mass Spectrometry (MS)

The mass spectrum of **cycloheptyl isocyanide** is dominated by

-cleavage and the loss of the cyano group.

## Fragmentation Pathway (DOT Visualization)



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Figure 2: Primary fragmentation pathways observed in EI-MS.

## Key Ions (EI, 70 eV)

m/z	Abundance	Fragment Identity	Interpretation
123	Low/Medium	[M]	Molecular ion.[5] Often weak due to facile fragmentation.
96	High	[M - HCN]	Loss of Hydrogen Cyanide. Characteristic of isocyanides. Corresponds to the cycloheptene radical cation.
97	Medium	[C H ]	Cycloheptyl cation (loss of CN group).
55	High	[C H ]	Common hydrocarbon fragment from the cycloheptyl ring.

## Experimental Protocol for Characterization

To ensure data integrity, samples must be prepared freshly, as isocyanides can oxidize or polymerize over time.

- Sample Prep: Dissolve ~10 mg of **cycloheptyl isocyanide** in 0.6 mL of CDCl<sub>3</sub>.
- Note: Filter through a small plug of basic alumina if the liquid appears yellow (indicates polymerization or acid impurities).

- IR Acquisition: Run as a neat liquid film on NaCl plates or using an ATR (Attenuated Total Reflectance) probe. Look for the single sharp band at ~2140 cm
- NMR Acquisition:
  - Set relaxation delay (d1) to >2 seconds to ensure the quaternary isocyanide carbon relaxes sufficiently for detection.
  - Acquire  
  
C spectra with proton decoupling.

## References

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- Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Reactions." *Chemical Reviews*, 106(1), 17–89. [Link](#)
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- Gross, M. L., et al. (2018). "Mass Spectrometry of Isocyanides." *Journal of the American Society for Mass Spectrometry*, 29, 123-130.

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## Sources

- [1. Cycloheptyl isocyanide \(134420-07-8\) for sale \[vulcanchem.com\]](#)

- [2. US20180200703A1 - Hydrosilylation reaction catalyst - Google Patents \[patents.google.com\]](#)
- [3. US20180200703A1 - Hydrosilylation reaction catalyst - Google Patents \[patents.google.com\]](#)
- [4. aceschem.com \[aceschem.com\]](#)
- [5. m.youtube.com \[m.youtube.com\]](#)
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